molecular formula C15H18N2 B2679651 N,N-Dimethyl-4-((phenylamino)methyl)aniline CAS No. 3526-44-1

N,N-Dimethyl-4-((phenylamino)methyl)aniline

Cat. No.: B2679651
CAS No.: 3526-44-1
M. Wt: 226.323
InChI Key: AXXHOCGONWPRDR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-((phenylamino)methyl)aniline: is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a dimethylamino group attached to a benzene ring, which is further substituted with a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-((phenylamino)methyl)aniline can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized by reducing 4-((phenylamino)methyl)benzaldehyde using sodium borohydride (NaBH4) as a reducing agent . The reaction typically occurs in an organic solvent such as ethanol or methanol under mild conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of the corresponding nitro compound. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-((phenylamino)methyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, FeCl3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or nitroso derivatives.

    Reduction: Formation of secondary amines or amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N,N-Dimethyl-4-((phenylamino)methyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-((phenylamino)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-Dimethyl-4-((4-methoxyphenyl)amino)methyl)aniline
  • N,N-Dimethyl-4-((4-chlorophenyl)amino)methyl)aniline
  • N,N-Dimethyl-4-((4-nitrophenyl)amino)methyl)aniline

Comparison: N,N-Dimethyl-4-((phenylamino)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic ring can significantly influence the compound’s behavior in chemical reactions and its interaction with biological targets .

Properties

IUPAC Name

4-(anilinomethyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-17(2)15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXHOCGONWPRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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